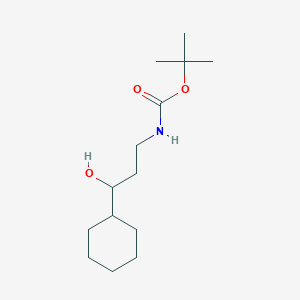

Tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate

Description

Tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate is a carbamate derivative characterized by a tert-butyl-protected amine group, a cyclohexyl ring, and a 3-hydroxypropyl chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates serve as protective groups for amines during multi-step reactions . Its structural features influence its physicochemical properties, reactivity, and applications, which are further elucidated through comparisons with analogous compounds.

Properties

Molecular Formula |

C14H27NO3 |

|---|---|

Molecular Weight |

257.37 g/mol |

IUPAC Name |

tert-butyl N-(3-cyclohexyl-3-hydroxypropyl)carbamate |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17) |

InChI Key |

LGCAEXOQVJXKRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C1CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-cyclohexyl-3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of tert-butyl chloroformate with 3-cyclohexyl-3-hydroxypropylamine:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a drug intermediate.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features

Target Compound:

- Functional Groups : Tert-butyl carbamate, cyclohexyl, 3-hydroxypropyl.

- Key Attributes : The hydroxypropyl group enhances polarity, while the cyclohexyl moiety contributes to lipophilicity.

Analog 1: tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate ()

- Functional Groups : Tert-butyl carbamate, hydroxymethyl, methoxyphenyl, pyrrolidine.

- Molecular Formula: C₁₇H₂₅NO₄.

- Molecular Weight : 307.4 g/mol.

- Key Differences : Incorporates a methoxyphenyl-substituted pyrrolidine ring instead of a cyclohexyl group. The hydroxymethyl group offers distinct hydrogen-bonding capabilities compared to the hydroxypropyl chain .

Analog 2: tert-Butyl (1-Cyanocyclohexyl)(3-Hydroxypropyl)Carbamate ()

- Functional Groups: Tert-butyl carbamate, cyanocyclohexyl, hydroxypropyl.

- Molecular Formula : C₁₆H₂₅N₂O₃.

- Molecular Weight : 293.38 g/mol.

Analog 3: Patent Derivatives ()

- Examples :

- tert-Butyl 3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl(isopropyl)carbamate.

- tert-Butyl 3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl(ethyl)carbamate.

- Key Differences: Trifluoromethyl and oxazolidinone groups enhance metabolic stability and bioavailability, making these derivatives suitable for drug candidates .

Physicochemical Properties

Notes:

- The hydroxypropyl group in the target compound and Analog 2 increases water solubility compared to non-polar derivatives like Analog 3.

- Trifluoromethyl groups in Analog 3 significantly enhance lipid solubility and resistance to enzymatic degradation .

Reactivity and Stability

- Target Compound : The tert-butyl group provides steric protection to the carbamate, enhancing stability under basic conditions. The hydroxypropyl chain may participate in esterification or oxidation reactions .

- Analog 1 : The methoxyphenyl group could undergo demethylation under acidic conditions, while the hydroxymethyl group may oxidize to a carboxylic acid .

- Analog 2 : The nitrile group on the cyclohexyl ring is susceptible to hydrolysis, forming amides or carboxylic acids .

- Analog 3: The oxazolidinone ring and trifluoromethyl groups improve resistance to metabolic breakdown, critical for in vivo applications .

Biological Activity

Tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate (TBCHC) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBCHC has the molecular formula C₁₄H₂₇NO₃ and a molecular weight of 257.37 g/mol. The compound features a tert-butyl group, a cyclohexyl moiety, and a hydroxypropyl chain attached to a carbamate functional group. Its high molar refractivity (73.07) and polar surface area (49.77 Ų) suggest significant potential for interactions within biological systems.

Synthesis

The synthesis of TBCHC typically involves multiple steps, which may include:

- Formation of the carbamate from the corresponding amine and carbonic acid derivatives.

- Introduction of the cyclohexyl and hydroxypropyl groups through alkylation reactions.

- Purification processes to achieve the desired yield and purity.

The specific synthetic route can vary based on the desired characteristics of the final product.

Preliminary studies indicate that TBCHC may interact with various biological targets, including enzymes and receptors. Its structural features allow for potential binding affinities that could be explored further through kinetic studies.

Case Studies

- Cancer Cell Growth Inhibition : In a study focused on thalidomide derivatives, compounds structurally related to TBCHC demonstrated potent growth inhibition in cancer cell lines without affecting non-tumorigenic cells at concentrations as low as 10 µM. This suggests a selective targeting mechanism that merits further investigation into TBCHC's potential as an anti-cancer agent .

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties in preclinical models, indicating that TBCHC might possess similar effects worth exploring in future studies .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that TBCHC shares structural similarities with several other compounds, which may influence its biological activity:

| Compound Name | Similarity Index |

|---|---|

| Tert-butyl (4-aminocyclohexyl)carbamate | 0.87 |

| Tert-butyl (4-aminocyclohexyl)carbamate | 0.87 |

| Tert-butyl methyl(4-oxocyclohexyl)carbamate | 0.86 |

| Tert-butyl (3-hydroxycyclohexyl)carbamate | 0.85 |

| Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 0.85 |

This table illustrates how TBCHC stands out due to its specific combination of functional groups, which may confer unique biological properties compared to similar compounds.

Future Directions

Further research is warranted to elucidate the precise mechanisms by which TBCHC exerts its biological effects. Detailed kinetic studies and in vivo experiments will be essential to fully understand its therapeutic potential and safety profile.

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of tert-butyl 3-cyclohexyl-3-hydroxypropylcarbamate to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as pH (neutral to slightly basic conditions), temperature (0–25°C), and stoichiometric ratios of reagents like tert-butyl chloroformate and cyclohexyl-3-hydroxypropylamine. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and minimizes side products. Purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopic Methods : Nuclear magnetic resonance (NMR) for confirming hydrogen/carbon environments, infrared (IR) spectroscopy for functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹).

- Chromatographic Methods : HPLC for purity assessment (>95%).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion verification.

Cross-referencing with synthetic intermediates (e.g., tert-butyl chloroformate derivatives) ensures structural fidelity .

Q. How can researchers monitor reaction progress during carbamate formation?

- Methodological Answer : Real-time monitoring via TLC (using UV-active spots or iodine staining) or HPLC (quantifying unreacted amines or intermediates) is standard. Adjusting solvent systems (e.g., hexane/ethyl acetate gradients) improves resolution. For pH-sensitive reactions, inline pH probes ensure optimal conditions .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.

- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for challenging separations.

- Distillation : For volatile impurities, fractional distillation under reduced pressure may be applied .

Advanced Research Questions

Q. How should researchers address contradictions in reported yields for tert-butyl carbamate derivatives across studies?

- Methodological Answer :

- Variable Analysis : Systematically test variables like solvent polarity (e.g., dichloromethane vs. THF), catalyst presence (e.g., DMAP), and reaction time.

- Side Reaction Identification : Use LC-MS or GC-MS to detect byproducts (e.g., hydrolysis products from excess moisture).

- Statistical Design : Apply response surface methodology (RSM) to model interactions between variables and optimize conditions .

Q. What strategies can be employed to design structural analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace the cyclohexyl group with cyclopropane or cyclopentane rings to study steric effects (see Table 1).

- Functional Group Substitution : Introduce halogens (e.g., Cl, F) at the hydroxyl position to modulate electronic properties.

- Table 1 : Structural Analogs and Key Features

| Compound Name | CAS Number | Unique Feature |

|---|---|---|

| tert-Butyl (3-hydroxycyclobutyl)carbamate | 154748-63-7 | Cyclobutane ring |

| tert-Butyl (3-hydroxycyclopentyl)carbamate | 225641-84-9 | Increased ring flexibility |

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis irradiation) for 4–8 weeks.

- Analytical Tracking : Monitor degradation via HPLC (peak area reduction) and NMR (appearance of decomposition signals, e.g., tert-butyl group loss).

- Kinetic Modeling : Calculate shelf life using Arrhenius equations .

Q. What in vitro assays are suitable for assessing the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to test carbamate interactions with serine hydrolases or proteases.

- Cytotoxicity Profiling : Employ MTT assays on cell lines (e.g., HEK293, HepG2) to determine IC₅₀ values.

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.